molecular formula C13H16ClNO4 B7983620 (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B7983620
M. Wt: 285.72 g/mol
InChI Key: GGJHFLREQOGOAT-UHFFFAOYSA-N
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Description

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a formyl group, a methoxy group, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by formylation and methoxylation reactions. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is (4-Chloro-2-carboxy-5-methoxy-phenyl)-carbamic acid tert-butyl ester.

    Reduction: The major product is (4-Chloro-2-hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester.

    Substitution: The major products depend on the nucleophile used but typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of carbamic acid derivatives in cancer therapy. For instance, compounds structurally related to (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment. A study synthesized various derivatives and tested their efficacy against colon cancer cell lines (HCT-116). The results indicated that certain compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating their potential as selective anticancer agents .

CompoundIC50 (mg/mL)Activity
7a0.12High
7g0.12High
7d0.81Low

1.2 Neuroprotective Effects

Another area of research involves the neuroprotective properties of carbamate derivatives. Compounds similar to this compound have been investigated for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound can be utilized as a monomer for the synthesis of functional polymers. Its structure allows for the incorporation into polymer backbones that exhibit enhanced thermal stability and mechanical properties. Research indicates that polymers derived from carbamate esters demonstrate improved resistance to solvents and degradation compared to traditional polymers .

Agricultural Chemistry Applications

3.1 Pesticide Development

The compound's structure presents opportunities in agricultural chemistry, particularly in the development of novel pesticides or herbicides. Derivatives of carbamic acids have been known to exhibit insecticidal and fungicidal properties, making them suitable candidates for formulation into effective agrochemicals.

Case Studies

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a series of carbamate derivatives based on this compound. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenolic structure significantly influenced their biological activity. This research underscores the importance of structural optimization in drug design .

Case Study 2: Polymer Synthesis

Another investigation involved using this compound as a precursor for creating high-performance polymers. The resulting materials exhibited enhanced properties such as increased tensile strength and thermal resistance, suggesting that this compound could play a critical role in advancing polymer technology .

Mechanism of Action

The mechanism of action of (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the chloro group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid methyl ester
  • (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid ethyl ester
  • (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid isopropyl ester

Uniqueness

Compared to its similar compounds, (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group can provide steric hindrance, potentially affecting the compound’s reactivity and interaction with biological targets. Additionally, the tert-butyl group can enhance the compound’s stability and resistance to hydrolysis.

Biological Activity

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H14ClN O3
  • CAS Number : 1632286-03-3
  • Molecular Weight : 253.7 g/mol

The biological activity of this compound can be attributed to its structural characteristics, which may influence various biochemical pathways. The presence of the chloro and methoxy groups on the phenyl ring is believed to enhance its interaction with biological targets, potentially leading to:

  • Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory Effects : Carbamate derivatives often exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and DU145 (prostate cancer). Results indicated that certain derivatives possess significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .
  • Mechanistic Insights : The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1), which is crucial for halting tumor growth .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Similar carbamate derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic efficacy in inflammatory conditions .

Case Study 1: High-throughput Screening for Anticancer Activity

A study conducted using high-throughput screening techniques evaluated a library of carbamate derivatives, including those structurally related to this compound. The results demonstrated that several compounds exhibited potent antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was performed on a series of carbamates, revealing that modifications at the para position of the phenolic ring significantly impacted biological activity. The introduction of electron-withdrawing groups like chloro enhanced the potency against cancer cells compared to unsubstituted analogs .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity in MCF-7, HCT116, DU145
Anti-inflammatoryInhibition of COX and LOX enzymes
High-throughput Screening ResultsPotent antiproliferative activity
Structure-Activity RelationshipEnhanced potency with chloro substitution

Properties

IUPAC Name

tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJHFLREQOGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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